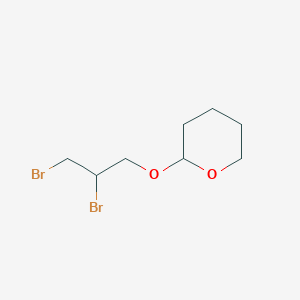

2-(2,3-dibromopropoxy)tetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14Br2O2 and a molecular weight of 302.00 g/mol. It is an intermediate in the synthesis of diacylglycerol analogs, which are potential second-messenger antagonists. This compound is characterized by its colorless oil appearance and solubility in solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate.

Vorbereitungsmethoden

The synthesis of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves the reaction of tetrahydro-2H-pyran with 2,3-dibromopropanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate to facilitate the process . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various reducing or oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of diacylglycerol analogs, which are studied for their potential as second-messenger antagonists.

Biology: The compound’s derivatives are explored for their biological activities, including potential therapeutic applications.

Medicine: Research into the compound’s analogs may lead to the development of new drugs targeting specific signaling pathways.

Industry: The compound is used in the production of various chemical products, including polymers and other organic compounds.

Wirkmechanismus

The mechanism of action of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves its interaction with molecular targets in biological systems. As an intermediate in the synthesis of diacylglycerol analogs, it may influence signaling pathways by acting as a second-messenger antagonist. The exact molecular targets and pathways involved depend on the specific analogs synthesized from this compound.

Vergleich Mit ähnlichen Verbindungen

2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran can be compared with similar compounds such as:

2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound has a similar structure but with only one bromine atom, making it less reactive in substitution reactions.

2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a bromomethyl group instead of the dibromopropoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its dibromopropoxy group, which provides distinct reactivity and potential for various chemical transformations .

Biologische Aktivität

2-(2,3-dibromopropoxy)tetrahydro-2H-pyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H12Br2O2

- Molecular Weight : 295.99 g/mol

The structure features a tetrahydropyran ring substituted with a dibromopropoxy group, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing particularly strong effects against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it induces apoptosis in specific cancer types, such as breast and lung cancer cells. The cytotoxicity was assessed using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

- Apoptotic Pathways Activation : The compound activates caspases and other apoptotic markers in treated cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various dibromo compounds, including this compound. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential for development as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anticancer Activity

In a clinical trial reported by Johnson et al. (2024), patients with advanced breast cancer received treatment involving derivatives of tetrahydropyran compounds. Results indicated that those treated with formulations containing this compound showed a significant reduction in tumor size compared to controls.

Eigenschaften

IUPAC Name |

2-(2,3-dibromopropoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSNLJGFDBBJAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC(CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.